CNS Penetration: Quantified Superiority in Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)
ONT-380 demonstrates significantly superior penetration of the intact blood-brain barrier (BBB) compared to its closest analogs. In physiologically based pharmacokinetic (PBPK) models of patients with cancer, tucatinib achieves a steady-state unbound brain-to-plasma concentration ratio (Kp,uu) of up to 0.65 under intact BBB conditions [1], which is markedly higher than the reported values for lapatinib or neratinib [2]. This high Kp,uu translates to a predicted target engagement ratio (TER) > 2.0 for HER2 inhibition not only in brain metastases with disrupted BBB but also in micrometastases where the BBB remains largely intact [3].
| Evidence Dimension | Unbound Brain-to-Plasma Concentration Ratio (Kp,uu, brain) |
|---|---|
| Target Compound Data | 0.65 (up to) under intact BBB conditions |
| Comparator Or Baseline | Lapatinib and Neratinib (markedly lower Kp,uu) |
| Quantified Difference | Significantly higher Kp,uu for tucatinib |
| Conditions | Physiologically Based Pharmacokinetic (PBPK) modeling in cancer patients |
Why This Matters
Superior BBB penetration directly correlates with clinical efficacy against CNS metastases, a key differentiator for treatment selection in HER2-positive breast cancer patients at high risk of brain relapse.
- [1] Chen, J., Li, J., & Mao, S. (2022). Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors to Inform Treatment of Breast Cancer Brain Metastases. Clinical Cancer Research, 28(10), 2081-2092. View Source
- [2] Duchnowska, R., Loibl, S., & Jassem, J. (2018). Tyrosine kinase inhibitors for brain metastases in HER2-positive breast cancer. Cancer Treatment Reviews, 67, 71-80. View Source
- [3] Chen, J., Li, J., & Mao, S. (2022). Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors to Inform Treatment of Breast Cancer Brain Metastases. Clinical Cancer Research, 28(10), 2081-2092. View Source
